molecular formula C9H13N3OS B3227904 (R)-1-(2-Methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol CAS No. 1261234-25-6

(R)-1-(2-Methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol

Cat. No.: B3227904
CAS No.: 1261234-25-6
M. Wt: 211.29 g/mol
InChI Key: CFEKLRCUPFZBTM-SSDOTTSWSA-N
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Description

®-1-(2-Methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a methylsulfanyl group and a pyrrolidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Pyrrolidin-3-ol Moiety:

Industrial Production Methods

Industrial production of ®-1-(2-Methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted pyrimidines.

Scientific Research Applications

®-1-(2-Methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ®-1-(2-Methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities.

    4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine: A structurally similar compound with different functional groups.

Uniqueness

®-1-(2-Methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of both a pyrimidine ring and a pyrrolidin-3-ol moiety. This combination of features contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(3R)-1-(2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-14-9-10-4-2-8(11-9)12-5-3-7(13)6-12/h2,4,7,13H,3,5-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEKLRCUPFZBTM-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC=CC(=N1)N2CC[C@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200259
Record name 3-Pyrrolidinol, 1-[2-(methylthio)-4-pyrimidinyl]-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261234-25-6
Record name 3-Pyrrolidinol, 1-[2-(methylthio)-4-pyrimidinyl]-, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261234-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinol, 1-[2-(methylthio)-4-pyrimidinyl]-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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